Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Description

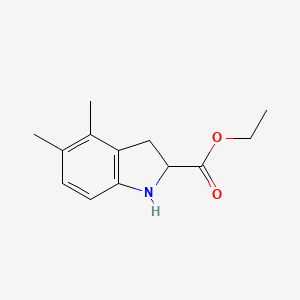

Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a substituted indole derivative characterized by a partially saturated dihydroindole ring system. The molecule features methyl groups at the 4- and 5-positions of the indole core and an ethyl ester group at the 2-position. This structural motif is common in medicinal chemistry, where indole derivatives are explored for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)8(2)5-6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3 |

InChI Key |

YDOBIKSVYCSBCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(N1)C=CC(=C2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylate

- Structural Difference : Methyl groups at positions 4 and 7 instead of 4 and 3.

Ethyl 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4,5-Dimethyl-1H-indole-2-carboxylate

- Structural Difference : A methyl ester group replaces the ethyl ester at the 2-position.

Methyl 4,5-Dichloroindole-2-carboxylate

- Structural Difference : Chlorine atoms replace methyl groups at positions 4 and 5.

- Impact : Chlorine’s larger atomic radius and electron-withdrawing effects may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or target binding .

Physicochemical Properties

Functional Implications

- Bioactivity : Fluorinated analogs (e.g., Ethyl 4,5-difluoro) may exhibit enhanced metabolic stability, while chlorinated derivatives (e.g., Methyl 4,5-dichloro) could show stronger electrophilic properties for covalent binding .

- Crystallography : The SHELX software suite, widely used for small-molecule refinement, could resolve structural differences in these compounds, particularly in analyzing diastereomers or tautomers .

Biological Activity

Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with ethyl acetoacetate or similar reagents. The methods often utilize catalytic conditions that enhance yield and purity while minimizing by-products. For example, a recent study outlined a multi-step synthesis involving the use of isatins and cyanoacetic acid to produce various indole derivatives with promising biological activity .

Antioxidant Properties

Research indicates that compounds in the indole family exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively reduced oxidative damage in cellular models .

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of indole derivatives. This compound was evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound exhibited a dose-dependent protective effect against cell death in cultured neuronal cells .

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Preliminary results indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta peptides. The findings revealed that treatment with the compound significantly reduced amyloid-induced cytotoxicity and improved cell viability compared to untreated controls. This suggests potential applications in Alzheimer’s disease treatment .

Case Study 2: Anticancer Efficacy in Breast Cancer Cells

In another study focusing on breast cancer cells (MCF7), this compound was shown to induce apoptosis through the activation of caspase pathways. The IC50 values obtained from MTT assays indicated that this compound had a lower cytotoxicity threshold compared to standard chemotherapeutic agents like Doxorubicin .

Comparative Biological Activity Table

| Compound | Activity Type | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|---|

| This compound | Antioxidant | Neuronal Cells | Not specified | Free radical scavenging |

| This compound | Neuroprotective | Amyloid-beta model | Not specified | Inhibition of apoptosis |

| This compound | Anticancer | MCF7 Cells | <10 µM | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.